molecular formula C13H13N3O2S2 B11190174 3-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11190174
M. Wt: 307.4 g/mol
InChI Key: MZZUATRSQZXASN-UHFFFAOYSA-N
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Description

3-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Substitution with Prop-2-en-1-ylsulfanyl Group: The thiadiazole ring is then functionalized with a prop-2-en-1-ylsulfanyl group through nucleophilic substitution reactions.

    Coupling with 3-Methoxybenzoyl Chloride: The final step involves coupling the functionalized thiadiazole with 3-methoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

    Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The prop-2-en-1-ylsulfanyl group may enhance the compound’s binding affinity and specificity. The methoxy group on the benzamide core can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-isobutylbenzamide: Similar structure but lacks the thiadiazole ring.

    3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Contains a similar methoxybenzene core but different functional groups.

    3-(5-methoxy-pyrimidin-2-ylsulfanyl)-prop-2-en-1-ol: Similar sulfanyl group but different core structure.

Uniqueness

3-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

3-methoxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H13N3O2S2/c1-3-7-19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(8-9)18-2/h3-6,8H,1,7H2,2H3,(H,14,15,17)

InChI Key

MZZUATRSQZXASN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC=C

Origin of Product

United States

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